

Available Information on Albendazole Sulfone-d7

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Compound Focus: Albendazole sulfone-d7

Cat. No.: S12888851

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The table below summarizes the key details found for **Albendazole sulfone-d7**, which is a **deuterium-labeled version of Albendazole sulfone** used as a stable isotope tracer or internal standard for quantitative analysis [1].

Property	Description
IUPAC Name	Provided in search results [1]
Molecular Formula	$C_{12}H_8D_7N_3O_4S$ [1]
Molecular Weight	304.37 g/mol [1]
SMILES	<chem>O=C(OC)NC1=NC2=CC=C(S(=O)(C([2H])([2H])C([2H])(C([2H])([2H])[2H])[2H])=O)C=C2N1</chem> [1]
Application	Internal standard for quantitative NMR, GC-MS, or LC-MS [1]

Alternative Characterization Approaches

Since a direct NMR reference is unavailable, other analytical techniques and studies on non-deuterated compounds can provide a methodological framework.

Solid-State NMR for Parent Compound

A study on the parent drug, Albendazole, used solid-state NMR to investigate desmotropes (different crystal forms of the same molecular structure) [2]. The methodology included:

- **Ultrafast Magic Angle Spinning (MAS)** for high-resolution conditions.
- **Multidimensional Experiments:** ($^1\text{H}/^1\text{H}$) single quantum-single quantum, ($^1\text{H}/^1\text{H}$) single quantum-double quantum, and ($^1\text{H}/^{13}\text{C}$) chemical shift correlation NMR to decipher intramolecular and intermolecular hydrogen bonding [2].

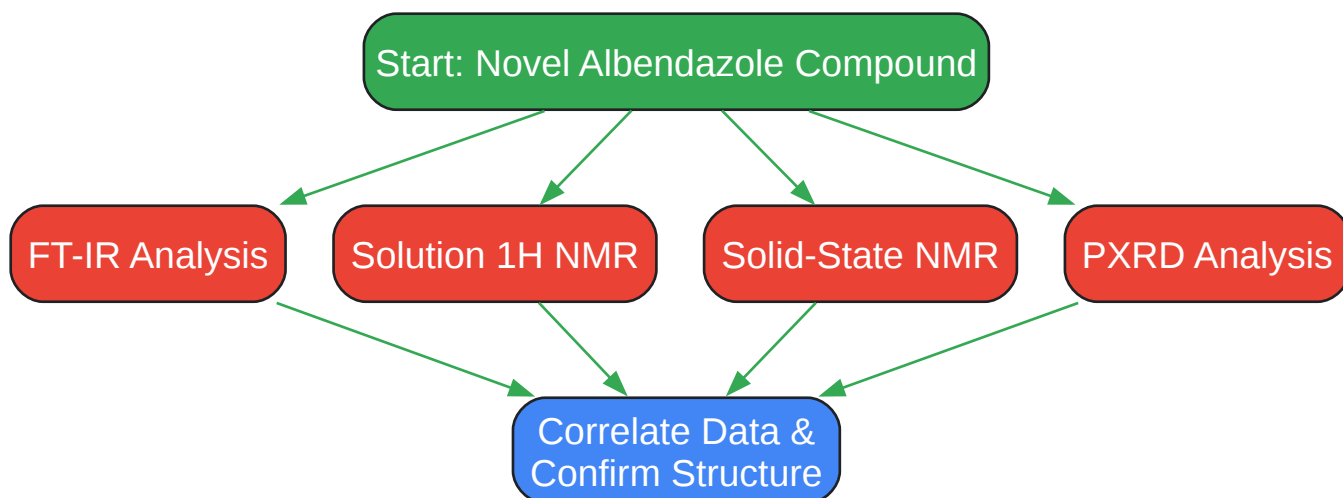
Solution (^1H) NMR for Salt Characterization

Research on Albendazole salts used **solution (^1H) NMR** to confirm salt formation by observing chemical shift changes [3]. For Albendazole, a characteristic amide proton peak was observed at **11.66 ppm**. Upon salt formation with various acids, this peak shifted downfield to between **12.12 ppm and 12.36 ppm**, confirming molecular interaction at the benzimidazole group [3].

FT-IR for Complementary Evidence

Fourier-Transform Infrared Spectroscopy (FT-IR) can provide complementary evidence for molecular structure and interactions. For Albendazole salts, characteristic shifts in N-H and C=O absorption peaks provided evidence of new hydrogen bonds and salt formation [3].

The following diagram illustrates a potential workflow for characterizing a novel Albendazole derivative, integrating these techniques:



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Multi-technique workflow for characterizing Albendazole derivatives.

Suggestions for Next Steps

- **Contact Suppliers Directly:** Inquire with chemical suppliers like **MedChemExpress (MCE)** if they can provide a Certificate of Analysis (CoA) containing NMR characterization data [1].
- **Consult Specialized Databases:** Search spectral databases (e.g., SDBS, NIST) or scientific literature for the non-deuterated **Albendazole sulfone (CAS 53174)** as a reference point [4] [5] [6].
- **Empirical Characterization:** If you have a sample of **Albendazole sulfone-d7**, empirical analysis using (^1H) NMR and (^{13}C) NMR would be the most direct method to obtain its spectral signature.

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References

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3. Improving the Solubility, Stability, and Bioavailability of ... [pmc.ncbi.nlm.nih.gov]
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